1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine is an organic compound characterized by the presence of two aromatic rings substituted with bromine and methyl groups, respectively
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine typically involves the reaction of 3,5-dibromobenzene with 3,5-dimethylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(3,5-Dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine stands out due to its unique combination of bromine and methyl substitutions on the aromatic rings. Similar compounds include:
- 1-(3,5-Dibromophenyl)-2-phenylhydrazine
- 1-(3,5-Dimethylphenyl)-2-phenylhydrazine
- 1-(3,5-Dibromophenyl)-2-(4-methylphenyl)hydrazine
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
6311-56-4 |
---|---|
Molekularformel |
C14H14Br2N2 |
Molekulargewicht |
370.08 g/mol |
IUPAC-Name |
1-(3,5-dibromophenyl)-2-(3,5-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C14H14Br2N2/c1-9-3-10(2)5-13(4-9)17-18-14-7-11(15)6-12(16)8-14/h3-8,17-18H,1-2H3 |
InChI-Schlüssel |
JOESANGUNBNQIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NNC2=CC(=CC(=C2)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.